(2-Chloro-4-fluoro-5-methylphenyl)hydrazine
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Overview
Description
(2-Chloro-4-fluoro-5-methylphenyl)hydrazine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of phenylhydrazine, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluoro-5-methylphenyl)hydrazine typically involves the reaction of 2-chloro-4-fluoro-5-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylhydrazines.
Scientific Research Applications
(2-Chloro-4-fluoro-5-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-5-methylphenyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenylhydrazine: Lacks the chlorine, fluorine, and methyl substituents.
2-Chloro-4-fluorophenylhydrazine: Similar structure but without the methyl group.
4-Fluoro-5-methylphenylhydrazine: Lacks the chlorine substituent.
Uniqueness: (2-Chloro-4-fluoro-5-methylphenyl)hydrazine is unique due to the combination of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4-2-7(11-10)5(8)3-6(4)9/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZGDZIOTXUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717361 |
Source
|
Record name | (2-Chloro-4-fluoro-5-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922511-39-5 |
Source
|
Record name | (2-Chloro-4-fluoro-5-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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